molecular formula C14H22O3 B11870868 Benzyloxy-C5-PEG1

Benzyloxy-C5-PEG1

Cat. No.: B11870868
M. Wt: 238.32 g/mol
InChI Key: YQLVMNLTOMEQNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyloxy-C5-PEG1 involves the reaction of benzyloxy alcohol with a polyethylene glycol derivative. The reaction typically occurs under mild conditions, using a suitable catalyst to facilitate the formation of the ether linkage. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Benzyloxy-C5-PEG1 primarily undergoes substitution reactions, where the benzyloxy group can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzyloxy derivatives, carboxylic acids, and primary alcohols, depending on the type of reaction and reagents used .

Scientific Research Applications

Benzyloxy-C5-PEG1 is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules have shown great promise in targeted protein degradation, offering a novel approach to drug discovery and development. The compound is also used in the synthesis of various polyethylene glycol-based linkers, which are essential in the design of drug delivery systems and biomaterials .

In biology and medicine, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It has applications in cancer research, where PROTACs are being developed to target and degrade oncogenic proteins. In the industry, the compound is used in the synthesis of advanced materials and polymers with specific properties .

Mechanism of Action

Benzyloxy-C5-PEG1 functions as a linker in PROTACs, facilitating the recruitment of an E3 ubiquitin ligase to the target protein. The ligase catalyzes the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein, leading to the selective degradation of the target protein .

Comparison with Similar Compounds

Benzyloxy-C5-PEG1 is unique in its ability to form stable and flexible linkers for PROTACs. Similar compounds include other polyethylene glycol-based linkers such as methoxy polyethylene glycol and carboxy polyethylene glycol. These compounds also serve as linkers in the synthesis of PROTACs but differ in their chemical structure and properties .

List of Similar Compounds

This compound stands out due to its benzyloxy group, which provides additional stability and reactivity, making it a preferred choice in the synthesis of PROTACs .

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2-(5-phenylmethoxypentoxy)ethanol

InChI

InChI=1S/C14H22O3/c15-9-12-16-10-5-2-6-11-17-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI Key

YQLVMNLTOMEQNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCOCCO

Origin of Product

United States

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